N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
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Description
N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C22H22BrN3O3 and its molecular weight is 456.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to N-(3-bromophenyl)-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide have been synthesized and evaluated for various biological activities. For instance, Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides demonstrating that the fluorinated derivative is a potent and selective ligand for the CB2 receptor, highlighting the potential therapeutic applications of such compounds in modulating cannabinoid receptor activities (Moldovan et al., 2017). This indicates the broader applicability of indole derivatives in developing selective receptor ligands.
Antimicrobial Activity
Almutairi et al. (2018) explored the antimicrobial potential of certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides, demonstrating their effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungal strains (Almutairi et al., 2018). This research underscores the significance of indole-based compounds in developing new antimicrobial agents.
Anti-inflammatory and Analgesic Properties
Research has also highlighted the potential of indole derivatives in addressing inflammation and pain. Bhandari et al. (2010) synthesized hybrid molecules containing the indole moiety and evaluated them for anti-inflammatory, analgesic, and ulcerogenic properties, finding some compounds with significant activity and reduced gastrointestinal toxicity, suggesting a path for developing safer NSAIDs (Bhandari et al., 2010).
Marine Alkaloids and Pharmacological Potentials
The exploration of marine natural products has led to the identification of indole alkaloids with potential pharmacological applications. Gang et al. (2013) isolated indole alkaloids from the marine bacterium Pantoea agglomerans, indicating the vast potential of marine biota as a source of novel bioactive compounds (Gang et al., 2013).
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of indole derivatives with biological targets, providing insights into their potential therapeutic applications. For example, design-based synthesis and molecular docking analysis of indole acetamide derivatives have demonstrated their potential as anti-inflammatory drugs by targeting specific molecular pathways (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
N-(3-bromophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O3/c1-3-25(4-2)20(27)14-26-13-18(17-10-5-6-11-19(17)26)21(28)22(29)24-16-9-7-8-15(23)12-16/h5-13H,3-4,14H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLFAIYOLRUGHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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